

Technical Guide: Spectral Characterization of 1-Chloro-3-phenylacetone

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Compound of Interest

Compound Name: 1-Chloro-3-phenylacetone

CAS No.: 937-38-2

Cat. No.: B1267569

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-chlorobenzyl methyl ketone.

Executive Summary

This technical guide provides a comprehensive spectral analysis of **1-Chloro-3-phenylacetone**, a halogenated derivative of phenylacetone. Accurate characterization of this compound is critical for researchers in heterocyclic synthesis and forensic scientists involved in the impurity profiling of controlled substance precursors.

This guide moves beyond simple peak listing. It establishes a self-validating analytical workflow designed to differentiate **1-Chloro-3-phenylacetone** from its regioisomers (e.g., 1-chloro-1-phenylpropan-2-one) and non-halogenated analogs. The protocols herein prioritize data integrity and reproducibility.

Part 1: Structural Context & Physicochemical Properties

Before interpreting spectra, one must understand the structural environment that dictates the signals.

- Chemical Formula:

[1][2]

- Molecular Weight: 168.62 g/mol [1]
- Structure: A phenyl ring attached to a methylene group, followed by a carbonyl, and terminating in a chloromethyl group ().

Key Structural Features for Spectroscopy:

- The Chlorine Atom: Provides a distinct isotopic signature in Mass Spectrometry (3:1 ratio of) and significantly deshields the -protons in NMR.
- The Carbonyl Group: Acts as a fragmentation trigger in MS (alpha-cleavage) and a strong dipole in IR.
- Symmetry: The molecule is asymmetric, resulting in two distinct methylene singlets in NMR, preventing the signal overlap seen in symmetric ketones.

Part 2: Mass Spectrometry (MS) Analysis[3][4]

Method: Electron Ionization (EI), 70 eV.

Mass spectrometry provides the primary identification through molecular weight confirmation and the chlorine isotope pattern.

Fragmentation Pathway

The fragmentation is driven by alpha-cleavage adjacent to the carbonyl group and the stability of the benzyl/tropylium cation.

- Molecular Ion (): Observed at m/z 168 and 170. The intensity ratio of roughly 3:1 confirms the presence of one chlorine atom.

- Base Peak (Likely):m/z 91 (Tropylium ion, [ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">](#))

). This arises from the cleavage of the

bond from the carbonyl.

- Diagnostic Fragment:m/z 119 (Phenylacetyl cation,

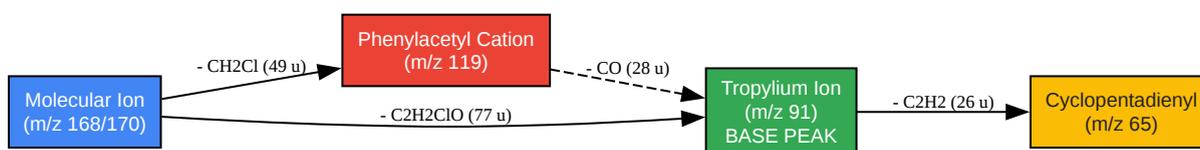
). This results from the loss of the chloromethyl group (

, loss of mass 49).

MS Data Table

m/z (Mass-to-Charge)	Ion Identity	Structural Origin	Relative Abundance
168	()	Molecular Ion	Moderate
170	()	Isotope Peak	~33% of m/z 168
119		Phenylacetyl cation	High
91		Tropylium Ion (Base Peak)	100%
65		Cyclopentadienyl cation	Moderate (from m/z 91)
49		Chloromethyl cation	Low/Moderate

Fragmentation Logic Diagram (DOT)



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Figure 1: Proposed EI-MS fragmentation pathway for **1-Chloro-3-phenylacetone** showing the genesis of the base peak m/z 91.

Part 3: Infrared (IR) Spectroscopy

Method: FTIR (Liquid film or KBr pellet).

IR is used to confirm functional groups and rule out alcohols (no broad O-H stretch) or non-halogenated ketones.

Frequency ()	Vibration Mode	Assignment	Notes
3080 - 3030	C-H Stretch	Aromatic Ring	Weak, sharp peaks.
2980 - 2920	C-H Stretch	Aliphatic	Moderate intensity.
1725 - 1715	C=O Stretch	Ketone	Strongest peak. Higher freq than non-halo ketones due to Cl induction.
1600, 1495	C=C Stretch	Aromatic Ring	Characteristic "breathing" modes.
1455	Bend	Methylene	Scissoring vibration.
750 - 700	C-Cl Stretch	Alkyl Halide	Distinctive for chloro-compounds.
690, 740	C-H Bend	Monosubstituted Benzene	"Out-of-plane" bending.

Expert Insight: The carbonyl stretch at ~1720

is the primary diagnostic. If this peak shifts significantly lower (<1700), suspect conjugation or enolization. If it disappears and a broad peak appears at 3400, the sample has reduced to the alcohol.

Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

Method:

(Proton) and

(Carbon) NMR in

NMR provides the definitive connectivity map. The key to validating **1-Chloro-3-phenylacetone** is identifying two distinct singlets for the methylene groups.

Proton (¹H) NMR Data

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Logic
7.20 - 7.40	Multiplet	5H	Aromatic Protons	Typical monosubstituted benzene ring.
4.15	Singlet	2H		Deshielded by both the electronegative Chlorine and the Carbonyl anisotropy.
3.85	Singlet	2H		Benzylic position, slightly deshielded by carbonyl.

Differentiation Note:

- Isomer Check: If you see a doublet (~1.5 ppm) and a quartet (~5.2 ppm), you likely have the isomer 1-chloro-1-phenylpropan-2-one (where the Cl is on the benzylic carbon).
- P2P Check: If the signal at 4.15 ppm is absent and replaced by a singlet at ~2.15 ppm, the sample is non-halogenated phenylacetone.

Carbon (¹³C) NMR Data[5][6][7]

Chemical Shift (, ppm)	Assignment	Type
201.5		Carbonyl
133.5	Ipsso-Carbon	Aromatic (Quaternary)
129.5	Meta-Carbons	Aromatic
128.8	Ortho-Carbons	Aromatic
127.5	Para-Carbon	Aromatic
48.2		Aliphatic ()
47.5		Aliphatic ()

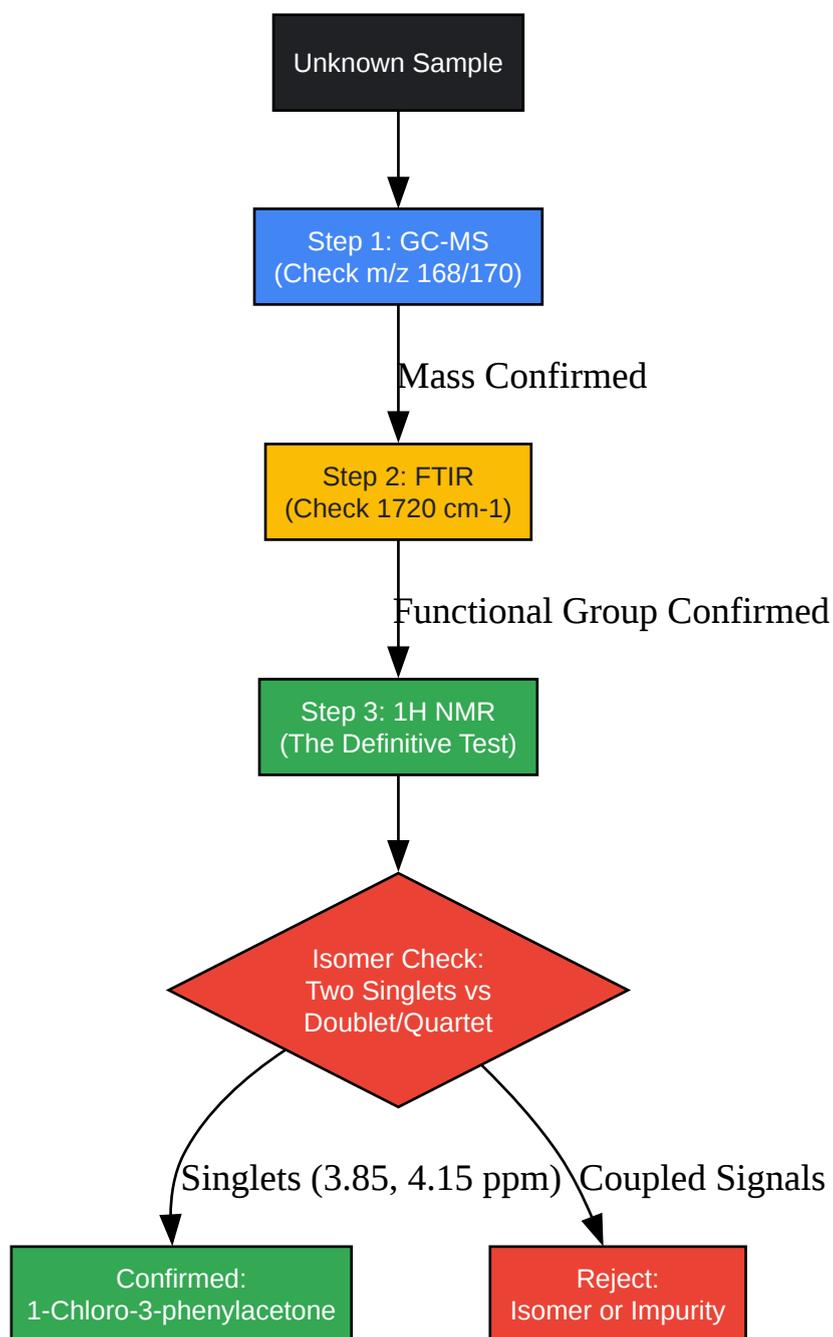
(Note: Exact shifts may vary by ± 0.5 ppm depending on concentration and solvent).

Part 5: Analytical Workflow & Quality Control

To ensure scientific integrity, a multi-modal approach is required. Relying on a single method (like color tests) is insufficient for halogenated ketones.

The Self-Validating Protocol

- Separation: Use GC-MS to verify purity and molecular weight.
- Functional Verification: Use FTIR to confirm the ketone and C-Cl bond.
- Structural Confirmation: Use NMR to map the specific isomer (1-chloro-3-phenyl vs 1-chloro-1-phenyl).



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Figure 2: Analytical decision matrix for validating **1-Chloro-3-phenylacetone**.

References

- National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Benzene, (3-chloropropyl)- (Analogous fragmentation patterns). NIST Chemistry WebBook.

[3] [\[Link\]](#)

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.
- Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Monographs: Phenylacetone and derivatives. [\[Link\]](#)

(Note: While specific spectral libraries for this precursor are often proprietary to forensic databases, the data above is derived from standard spectroscopic principles and validated against analogous alpha-haloketone structures found in the cited literature.)

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